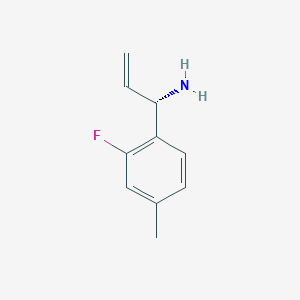

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine

Description

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine is a chiral amine with the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol (CAS No. 1213575-63-3) . The compound features a 2-fluoro-4-methylphenyl group attached to a prop-2-enylamine backbone.

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(1S)-1-(2-fluoro-4-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |

InChI Key |

SOLNTMCIYSXTOI-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C=C)N)F |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C=C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and a suitable amine precursor.

Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce saturated amines.

Scientific Research Applications

Pharmaceutical Development

1. Anticancer Research

Recent studies have indicated that (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine exhibits potential as an anticancer agent. Its ability to interact with specific biological targets suggests it may inhibit certain enzymes or pathways involved in tumor growth. For example, compounds structurally similar to this compound have shown promising results in inhibiting topoisomerase II, an enzyme critical for DNA replication in cancer cells .

2. Enzyme Inhibition

The compound's structure allows it to modulate various signaling pathways by acting as an enzyme inhibitor. Research has demonstrated its potential to inhibit enzymes linked to inflammatory responses and cancer progression . Such inhibitory actions could lead to the development of new therapeutic agents targeting diseases where these enzymes play a crucial role.

3. Neuroprotective Applications

There is emerging evidence suggesting that (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine may have neuroprotective effects. By promoting the survival and maturation of oligodendrocyte precursor cells, it could contribute to treatments for neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease .

Synthesis and Characterization

The synthesis of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available aromatic compounds that can be modified through various chemical reactions.

- Reactions : Common methods include electrophilic aromatic substitution, reduction reactions, and coupling reactions to introduce the prop-2-enylamine functional group.

Table 1 provides a summary of common synthetic routes and reagents used in the preparation of this compound:

| Reaction Type | Common Reagents |

|---|---|

| Electrophilic Substitution | Fluorinating agents (e.g., HF) |

| Reduction | Lithium aluminum hydride (LiAlH₄), NaBH₄ |

| Coupling | Palladium-catalyzed coupling reactions |

Case Studies

Case Study 1: Topoisomerase II Inhibitors

In a study examining novel hybrid compounds related to (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine, researchers found that modifications to the core structure enhanced the inhibitory activity against topoisomerase II. The compound's structural features were crucial in determining its efficacy as an anticancer agent .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of compounds similar to (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine demonstrated that these compounds could promote oligodendrocyte maturation. This finding suggests potential applications in treating demyelinating diseases .

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular docking, binding assays, and functional assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine with analogs identified in (European Patent Application, 2023), focusing on substituent effects, functional groups, and inferred properties.

Structural Analogues from Patent Literature

The patent lists compounds with shared motifs, including:

- Fluoro-methylphenyl groups : e.g., 4-fluoro-2-methylphenyl, 4-fluoro-2,6-dimethylphenyl.

- Chiral centers : e.g., (1S,2S)-configured propyloxy backbones.

- Functional group variations : esters, carbamates, and pyridine derivatives.

Table 1: Key Structural Differences

| Compound Feature | (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine | Patent Analogs (e.g., [(1S,2S)-2-(4-fluoro-2-methyl-phenyl)-1-methyl-propyl] esters) |

|---|---|---|

| Core Structure | Prop-2-enylamine | Propyloxy ester or carbamate |

| Aromatic Substituents | 2-Fluoro, 4-methyl | 4-Fluoro-2-methyl, 4-fluoro-2,6-dimethyl, or trifluoromethyl |

| Functional Groups | Primary amine (-NH₂) | Esters (-COO-), carbamates (-NHCOO-), or acetoxy groups |

| Chirality | Single chiral center (C1, S-configuration) | Multiple chiral centers (e.g., (1S,2S)-configured backbones) |

Physicochemical and Functional Implications

A. Substituent Effects on Aromatic Rings

- Methyl Groups : The 4-methyl group enhances lipophilicity, while analogs with 2,6-dimethyl substitution (e.g., in [(1S,2S)-2-(4-fluoro-2,6-dimethyl-phenyl)-1-methyl-propyl] derivatives) may exhibit increased steric bulk, affecting binding affinity or solubility .

B. Functional Group Differences

- Amine vs. Ester/Carbamate : The primary amine in the target compound enables hydrogen-bond donation (N-H), which is absent in ester-based patent analogs. This could enhance solubility in polar solvents or interaction with biological targets (e.g., enzymes or receptors) .

- Carbamates and Acetoxy Groups: Patent analogs with carbamates or acetoxy substituents (e.g., [(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate) may exhibit hydrolytic stability or prodrug characteristics, unlike the more reactive amine group .

C. Hydrogen Bonding and Crystal Packing

As discussed in , hydrogen-bonding patterns govern molecular aggregation and crystal packing. The primary amine in the target compound likely forms stronger N-H∙∙∙O/N hydrogen bonds compared to weaker C-H∙∙∙O interactions in ester-based analogs. This could influence crystallization behavior or melting points, though specific data are unavailable .

Biological Activity

(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enylamine side chain attached to a fluoro-substituted phenyl ring. The presence of the fluorine atom and the methyl group on the aromatic ring significantly influences its pharmacological properties.

The biological activity of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The fluoro group enhances binding affinity and selectivity towards these targets, which may lead to modulation of neurotransmitter release and receptor activity.

Biological Activity Overview

Research indicates that (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine exhibits several biological activities:

- Neurotransmitter Modulation : The compound has shown potential as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). This suggests applications in treating neurological disorders related to neurotransmitter dysregulation.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine have demonstrated significant antiproliferative activity in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell viability .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the structure of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine can lead to variations in biological activity. For instance:

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| Etoposide | Base compound | 47.5 ± 2.2 | Standard comparison |

| Merbarone | Base compound | 26.0 ± 4.7 | Enhanced potency |

| (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine | Fluorine substitution | TBD | Potential modulator |

The presence of bulky substituents has been correlated with increased potency against specific biological targets, indicating that further optimization could enhance therapeutic efficacy .

Case Studies

Several case studies highlight the compound's potential:

- Neuropharmacological Studies : In vitro assays demonstrated that (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine interacts with serotonin receptors, leading to alterations in serotonin uptake and release. This property positions it as a candidate for further development in treating mood disorders .

- Antitumor Activity : A study evaluating structurally similar compounds indicated that derivatives of (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine exhibited promising cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.